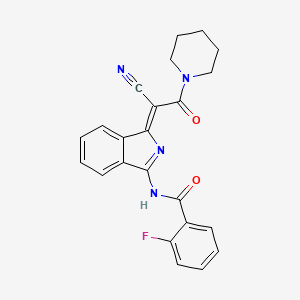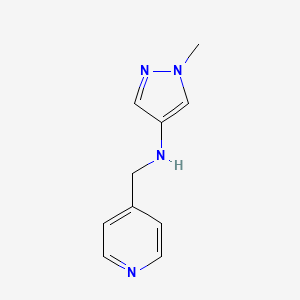
N-(3-methoxyphenyl)-2-(methylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methoxyphenyl)-2-(methylamino)benzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, a methylamine) with a carboxylic acid (or its derivative) to form the amide bond. The methoxy group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring core, with the amide group, methoxy group, and methylamino group attached at different positions. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As an amide, this compound could participate in various reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The methoxy group might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of the polar amide group might enhance its solubility somewhat .科学的研究の応用
Molecular Structure and Theoretical Analysis
Structural Analysis : The structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT), revealing its molecular geometry and electronic properties (Demir et al., 2015).
Alkaline Hydrolysis Mechanisms : DFT was used to investigate the reaction mechanisms of alkaline hydrolysis of N-(2-methoxyphenyl) benzamide, providing insights into its chemical reactivity and potential applications (Jin et al., 2011).
Synthesis and Chemical Properties
Synthesis Methods : Various methods for synthesizing related benzamide compounds have been explored, including enantioselective synthesis and modifications to improve specific properties (Iwanami et al., 1981).
Modification and Characterization : Studies on the synthesis, characterization, and modification of benzamides like N-(3-methoxyphenyl)benzamide contribute to understanding their potential applications in various fields (Mishra et al., 2018).
Applications in Corrosion Inhibition
- Corrosion Inhibition Studies : Research indicates that certain benzamide derivatives are effective as corrosion inhibitors, with studies focusing on their electrochemical properties and inhibition mechanisms (Mishra et al., 2018).
Radiochemistry and Imaging
Radioisotope Labeling : Studies on the introduction of isotopes like deuterium and tritium into related benzamide compounds have implications for their use in radiochemistry and imaging (Shevchenko et al., 2014).
Imaging Applications : Research on radioiodinated benzamide derivatives, including their structure-affinity relationships and metabolic fate, highlights potential applications in medical imaging and diagnostics (Eisenhut et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-16-14-9-4-3-8-13(14)15(18)17-11-6-5-7-12(10-11)19-2/h3-10,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENBTGRTHPBTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2634868.png)
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2634869.png)
![2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2634870.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2634873.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2634874.png)

![N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2634879.png)
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2634881.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)
